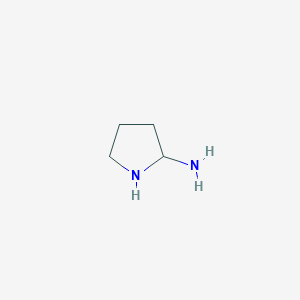

Pyrrolidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-2-1-3-6-4/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNHIWUATWXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrrolidin 2 Amine and Its Advanced Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

A variety of synthetic approaches have been developed to construct the pyrrolidine ring, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.

Lactamization-Based Approaches to Pyrrolidin-2-one Derivatives and Subsequent Transformations

A common and effective strategy for synthesizing pyrrolidine derivatives involves the initial formation of a pyrrolidin-2-one (a γ-lactam) followed by subsequent chemical transformations. Pyrrolidin-2-ones can be synthesized through the lactamization of γ-aminobutyric acid or its derivatives, or by the reaction of γ-butyrolactone with amines. researchgate.netuomustansiriyah.edu.iqrdd.edu.iqresearchgate.net For instance, new derivatives of pyrrolidin-2-one have been synthesized via the lactamization of γ–butyrolactone (GBL) with reagents like hydrazine (B178648) hydrate, ethylene (B1197577) diamine, and ethanol (B145695) amine. researchgate.netuomustansiriyah.edu.iqrdd.edu.iqresearchgate.net These resulting pyrrolidin-2-one compounds can then be further modified. researchgate.netuomustansiriyah.edu.iqrdd.edu.iqresearchgate.net

Another approach involves the partial hydrogenation of succinimide. rdd.edu.iq N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone, although this often requires high temperatures to facilitate dehydration and cyclization. rdd.edu.iq More contemporary methods include a two-step chemo-catalytic system starting from glutamic acid and various carbonyl compounds. researchgate.net This process involves an initial Pd-catalyzed reductive N-alkylation to form N-mono-alkylated glutamic acid derivatives, followed by thermally induced lactamization and subsequent decarboxylation to yield N-alkyl-pyrrolidin-2-ones. rdd.edu.iq

| Starting Material | Reagent(s) | Product | Key Features |

| γ–Butyrolactone (GBL) | Hydrazine hydrate, Ethylene diamine, Ethanol amine | 1-Aminopyrrolidin-2-one, 1-(2-Aminoethyl)pyrrolidin-2-one, 1-(2-Hydroxyethyl)pyrrolidin-2-one | Direct lactamization to form functionalized pyrrolidin-2-ones. researchgate.netuomustansiriyah.edu.iqrdd.edu.iqresearchgate.net |

| Succinimide | Hydrogen | Pyrrolidin-2-one | Partial hydrogenation provides the basic lactam structure. rdd.edu.iq |

| Glutamic acid, Carbonyl compounds | 1. Pd catalyst, H₂ 2. Heat | N-Alkyl-pyrrolidin-2-one | Two-step process involving reductive N-alkylation and lactamization/decarboxylation. rdd.edu.iq |

Multicomponent Reaction Protocols for Pyrrolidine-Amine Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient means of constructing complex molecular architectures, including pyrrolidine-amine scaffolds, in a single synthetic operation. nih.govacs.orgtandfonline.com These reactions are highly atom- and step-economical, making them attractive for generating molecular diversity. tandfonline.comrasayanjournal.co.in

One notable example involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinones with an all-carbon quaternary stereocenter. nih.gov Another approach utilizes the reaction of aldehydes, amines, and cyclopropane (B1198618) dicarboxylates in the presence of a cerium(III) chloride catalyst to yield pyrrolidine derivatives. tandfonline.com Furthermore, the synthesis of highly substituted pyrrolidines can be achieved through the asymmetric multicomponent reaction of optically active phenyldihydrofuran, N-tosylimino esters, and silane (B1218182) reagents, a process that can construct up to three stereogenic centers in one step. acs.org The use of isatin, α-amino acids, and chalcones in a three-component reaction also provides access to spirooxindole pyrrolidine derivatives. tandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Methyl ester | Aldehyde | 2,4-Dimethoxybenzylamine | Allyl bromide, TFA | Quaternary-substituted pyrrolidinones nih.gov |

| Aldehydes | Amines | Cyclopropane dicarboxylate | CeCl₃ | Pyrrolidine derivatives tandfonline.com |

| Phenyldihydrofuran | N-Tosyl imino ester | Silane reagents | TiCl₄ | Highly substituted pyrrolidines acs.org |

| Primary amine | Acetylene dicarboxylate | Formaldehyde | TBAB, Water | Functionalized pyrrolidines rasayanjournal.co.in |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered rings and have been extensively applied to the construction of the pyrrolidine nucleus. organic-chemistry.orgnih.govacs.org This method typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, like an alkene. nih.govchemrxiv.orgacs.org

Azomethine ylides can be generated in situ from the condensation of aldehydes and α-amino acids. mdpi.com The subsequent cycloaddition with an alkene furnishes the pyrrolidine ring with a high degree of stereocontrol. nih.govacs.org For instance, the enantioselective [3+2] cycloaddition has been employed to create the stereogenic core of complex molecules. acs.org Catalytic systems, often involving copper(I) or iridium complexes, are frequently used to control the enantioselectivity of the reaction. acs.orgchemrxiv.orgacs.org A notable development is the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides and lactams, which then undergo [3+2] cycloaddition to form highly functionalized pyrrolidines. chemrxiv.orgacs.org Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes also provide an efficient route to pyrrolidines. organic-chemistry.org

Intramolecular Cyclization Pathways (e.g., Intramolecular Amination, Carboamination)

Intramolecular cyclization represents a direct and efficient strategy for forming the pyrrolidine ring. organic-chemistry.orgnih.govscispace.com These reactions involve the formation of a carbon-nitrogen bond within a single molecule that contains both the amine and a suitable electrophilic or reactive site.

One such pathway is intramolecular amination, where a nitrogen nucleophile attacks an internal carbon atom bearing a leaving group or an activated double or triple bond. organic-chemistry.orgdiva-portal.org For example, a copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been shown to produce pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org Similarly, iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes provides a highly diastereoselective route to trans-2,5-disubstituted pyrrolidines. scispace.com Intramolecular SN2' cyclization of N-alkoxyl amines has also been utilized for the stereoselective preparation of 2,4-disubstituted pyrrolidine derivatives. nih.gov

Reductive Amination and Hydrogenation Strategies for Pyrrolidine Rings

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of pyrrolidines. nih.govmdpi.combeilstein-journals.orgnih.govfrontiersin.org This one-pot reaction typically involves the condensation of a dicarbonyl compound or a suitable precursor with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding pyrrolidine. nih.govmdpi.com

A practical approach involves the iridium-catalyzed successive reductive amination of diketones with anilines via transfer hydrogenation to afford N-aryl-substituted pyrrolidines. mdpi.com This method is notable for its good to excellent yields and mild reaction conditions. mdpi.com Tandem reductive amination sequences have also been developed, combining the initial C-N bond formation with subsequent cyclization reactions. For instance, a three-step reductive amination domino sequence has been used to generate the central pyrrolidine ring of natural products. nih.gov Furthermore, the catalytic reduction of γ-nitrocarbonyl compounds, often prepared via Michael addition, is a classic strategy that leads to pyrrolidines through intramolecular reductive amination. frontiersin.org

Targeted Synthesis of Functionalized Pyrrolidin-2-amine Derivatives

The synthesis of specifically functionalized this compound derivatives is crucial for applications in medicinal chemistry and drug discovery. These strategies often build upon the core pyrrolidine ring structures obtained through the methodologies described above.

The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine derivatives, for example, involves creating a library of compounds with various substituents on the pyrimidine (B1678525) ring. nih.govbenchchem.com This can be achieved through nucleophilic substitution reactions on a suitable pyrimidine precursor, followed by coupling with a protected pyrrolidine amine. nih.gov For instance, commercially available 2-chloropyrimidines can react with various nucleophiles, and the resulting intermediates are then coupled with an appropriate amine, such as 4-morpholinoaniline, under acidic conditions. nih.gov

Another strategy involves the functionalization of pre-existing pyrrolidine scaffolds. For example, (S)-(2-pyrrolidin)methanol, derived from the reduction of L-proline, can be converted into (S)-N-tert-butyloxycarbonyl (2-aminomethyl)pyrrolidine. nih.gov This amine can then be used in reductive amination reactions with aldehyde-functionalized molecules, such as porphyrins, to create more complex, functionalized pyrrolidine derivatives. nih.gov The synthesis of various N-aryl-substituted pyrrolidines has been accomplished through the iridium-catalyzed reductive amination of diketones with a range of anilines, demonstrating the versatility of this approach for creating diverse derivatives. mdpi.com

| Pyrrolidine Precursor | Key Reagents/Reaction | Target Derivative Class |

| Protected 3-aminopyrrolidine | Substituted 2-chloropyrimidines, various nucleophiles | N-(pyrrolidin-3-yl)pyrimidin-2-amine derivatives nih.gov |

| (S)-(2-pyrrolidin)methanol | N-Boc protection, tosylation, azide (B81097) displacement, reduction | (S)-N-tert-butyloxycarbonyl (2-aminomethyl)pyrrolidine nih.gov |

| 1,5-Diketones | Various anilines, Iridium catalyst, transfer hydrogenation conditions | N-Aryl-substituted pyrrolidines mdpi.com |

Synthesis via Donor-Acceptor Cyclopropane Ring Opening with Primary Amines

A robust method for synthesizing substituted pyrrolidin-2-ones, which can be precursors to pyrrolidin-2-amines, involves the ring-opening of donor-acceptor (DA) cyclopropanes with primary amines. dntb.gov.uamdpi.comnih.gov This strategy leverages the high reactivity of the strained three-membered ring. The process is often catalyzed by a Lewis acid and initiates with the nucleophilic attack of a primary amine (such as anilines or benzylamines) on the cyclopropane ring. dntb.gov.uamdpi.comnih.gov This attack leads to the formation of a γ-amino ester intermediate, which then undergoes an in situ lactamization to yield the pyrrolidin-2-one core. dntb.gov.uamdpi.comnih.gov

This transformation is versatile, accommodating a wide range of primary amines and substituted DA cyclopropanes. dntb.gov.uanih.gov The DA cyclopropanes act as 1,4-C,C-dielectrophiles, while the primary amines function as 1,1-dinucleophiles. dntb.gov.uanih.govresearchgate.net The resulting di- and trisubstituted pyrrolidin-2-ones are valuable intermediates that can be further modified to create complex nitrogen-containing polycyclic compounds. dntb.gov.uanih.govresearchgate.net For instance, they can serve as precursors for the synthesis of benz[g]indolizidine derivatives. dntb.gov.uanih.govresearchgate.net

| Catalyst | Reactants | Intermediate | Product | Key Features |

| Lewis Acid | Donor-Acceptor Cyclopropane, Primary Amine (e.g., aniline (B41778), benzylamine) | γ-amino ester | 1,5-Substituted Pyrrolidin-2-one | One-pot process, broad substrate scope, in situ lactamization. dntb.gov.uamdpi.comnih.gov |

Approaches Utilizing Unsaturated Precursors (Alkenes, Alkynes)

The construction of the pyrrolidine ring from unsaturated precursors like alkenes and alkynes offers a powerful and atom-economical approach. Various catalytic methods have been developed to achieve the aminohalogenation of these π-systems, leading to functionalized pyrrolidines.

One notable strategy is the copper-catalyzed enantioselective intramolecular alkene aminohalogenation, which provides a route to chiral indolines and pyrrolidines. nih.gov Palladium catalysis has also been extensively used. For example, palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov These reactions can even be performed in a tandem N-arylation/carboamination sequence, coupling a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in one pot. nih.gov

Furthermore, the intramolecular hydroamination of unactivated alkenes with primary and secondary alkylamines, catalyzed by rhodium complexes, provides five- and six-membered cyclic amines in excellent yields. organic-chemistry.org Iron catalysts have also been shown to effectively catalyze the intramolecular hydroamination of α-allenic amines to furnish 2,3-dihydropyrroles. organic-chemistry.org For alkynes, a transition-metal-free approach using triethylsilane and a catalytic amount of iodine enables the intramolecular hydroamination/reduction of unactivated alkynes to afford disubstituted pyrrolidines. organic-chemistry.org

| Catalyst/Reagent | Precursor | Reaction Type | Product |

| Copper(II) triflate-bis(oxazoline) complex | γ-Unsaturated amine | Intramolecular Aminohalogenation | Chiral Pyrrolidine |

| Palladium(0) | γ-(N-Arylamino)alkene, Vinyl Bromide | Carboamination | N-Aryl-2-allyl Pyrrolidine nih.gov |

| Rhodium complex | Unactivated Olefin | Hydroamination | Pyrrolidine organic-chemistry.org |

| Iron complex | α-Allenic Amine | Hydroamination | 2,3-Dihydropyrrole organic-chemistry.org |

| Iodine/Triethylsilane | Unactivated Alkyne | Hydroamination/Reduction | Disubstituted Pyrrolidine organic-chemistry.org |

Derivatization and Functionalization of Existing Pyrrolidine-Amine Scaffolds

The modification of pre-existing pyrrolidine-amine scaffolds is a crucial strategy for generating diverse libraries of compounds for drug discovery and other applications. This approach allows for the late-stage introduction of various functional groups, enabling the fine-tuning of molecular properties.

A powerful technique for α-functionalization involves the in situ generation of a ketimine from a primary α-branched amine, which can then react with a range of carbon-centered nucleophiles. rsc.org This method has been successfully applied to the α-allylation, α-alkylation, α-arylation, and α-cyanation of various amine structures, creating a fully substituted carbon center at the α-position. rsc.org Furthermore, the use of photoredox catalysis can reverse the polarity of the imine intermediate, allowing for reactions with electrophiles. rsc.org

Palladium-catalyzed C(sp³)–H arylation has emerged as a significant tool for the direct functionalization of saturated N-heterocycles. acs.org By employing a directing group, such as a dimethylaminoquinoline amide, it is possible to achieve regioselective and stereoselective arylation at the C4 position of pyrrolidines. acs.org Additionally, the N-functionalization of the pyrrolidine amine, coupled with arylation of other functionalities on the ring, provides a pathway to complex polycyclic scaffolds. researchgate.net

| Reagent/Catalyst | Substrate | Reaction Type | Product |

| Quinone/Nucleophile | Primary α-Branched Amine | α-Functionalization | α-Tertiary Amine rsc.org |

| Palladium Catalyst/Directing Group | Pyrrolidine Carboxamide | C(sp³)–H Arylation | C4-Arylated Pyrrolidine acs.org |

| Various Reagents | Functionalized Pyrrolidine | N-Functionalization, Arylation | Polycyclic Scaffolds researchgate.net |

Generation from Carboxylic Acid Derivatives (e.g., Levulinic Acid)

Levulinic acid, a biomass-derived platform chemical, serves as a versatile and sustainable starting material for the synthesis of 5-methylpyrrolidin-2-one (B85660) derivatives, which are closely related to this compound. mdpi.com The conversion typically proceeds through reductive amination or amidation pathways. mdpi.com

In the reductive amination of levulinic acid, the process generally starts with the formation of an imine from the reaction of the keto group with an amine, followed by hydrogenation to yield a γ-aminovaleric acid derivative, which then undergoes intramolecular amidation to form the 5-methylpyrrolidin-2-one ring. mdpi.com Various heterogeneous catalysts, such as Raney Ni, have shown high efficacy in this transformation. mdpi.comresearchgate.net

A chemodivergent synthesis using a cobalt catalyst allows for the selective formation of either pyrrolidines or pyrrolidones from levulinic acid and aromatic amines by simply adjusting the amount of the hydrosilylation agent, phenylsilane. nih.govacs.org This method provides a flexible route to either the lactam or the fully reduced cyclic amine.

| Catalyst/Reagent | Starting Material | Key Intermediate | Product |

| Heterogeneous Catalysts (e.g., Raney Ni) | Levulinic Acid, Amine | Imine/γ-Aminovaleric Acid | 5-Methylpyrrolidin-2-one mdpi.comresearchgate.net |

| Cobalt Carbonyl/Phenylsilane | Levulinic Acid, Aromatic Amine | Imine | Pyrrolidine or Pyrrolidone nih.govacs.org |

Asymmetric Synthetic Approaches for Chiral Pyrrolidin-2-amines and Related Structures

The stereoselective synthesis of pyrrolidin-2-amines is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. whiterose.ac.uk Asymmetric catalysis provides the most efficient means to access these enantiopure compounds.

Chiral Pool-Based Methodologies for Enantiomerically Pure Pyrrolidines

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. whiterose.ac.uk These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, including pyrrolidines.

For instance, enantiomerically pure five-membered cyclic nitrones can be readily prepared from protected hydroxy acids and amino acids like D- and L-tartaric acid, L-malic acid, and L-aspartic acid. mdpi.comresearchgate.net These nitrones undergo diastereoselective 1,3-dipolar cycloaddition reactions with various dipolarophiles to produce highly functionalized and enantiopure pyrrolidine derivatives. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of natural products like the pyrrolizidine (B1209537) alkaloid (-)-hastanecine and the indolizidine alkaloid (+)-lentiginosine. mdpi.comresearchgate.net

Another approach utilizes chiral imines derived from (R)-glyceraldehyde acetonide. Diastereoselective allylation of these imines, followed by a sequential hydrozirconation/iodination reaction, provides a straightforward route to enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org

| Chiral Pool Source | Key Intermediate | Key Reaction | Product |

| L-Malic Acid, L-Aspartic Acid | Cyclic Nitrone | 1,3-Dipolar Cycloaddition | Enantiopure Pyrrolizidinones mdpi.comresearchgate.net |

| (R)-Glyceraldehyde Acetonide | Chiral Imine | Diastereoselective Allylation, Hydrozirconation/Iodination | Enantiopure 2-Substituted Pyrrolidines beilstein-journals.org |

Organocatalytic Asymmetric Cyclization and Functionalization

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free and often more sustainable alternative to traditional methods. nih.govresearchgate.netmdpi.comunibo.it Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for a variety of asymmetric transformations. mdpi.comunibo.it

One-step [3+2] cycloaddition reactions, promoted by chiral secondary amine catalysts, are a prominent strategy for constructing the pyrrolidine scaffold with high stereocontrol. researchgate.net These reactions can be based on iminium activation, chiral Brønsted acid catalysis, or bifunctional organocatalysis. researchgate.net

Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity. For example, an organocatalyzed aza-Michael/aldol (B89426) domino reaction between α-ketoamides and α,β-unsaturated aldehydes can produce densely functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters in high diastereoselectivity and enantioselectivity. nih.gov Similarly, the intramolecular asymmetric aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid, can lead to the synthesis of spirocyclic pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk This approach has been used in the total synthesis of natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk

| Catalyst Type | Reaction Type | Reactants | Product |

| Chiral Secondary Amine (e.g., Proline derivative) | [3+2] Cycloaddition | Acrolein, Azomethine Ylide | C-3 Unsubstituted Pyrrolidines researchgate.net |

| Chiral Secondary Amine | Aza-Michael/Aldol Domino | α-Ketoamide, α,β-Unsaturated Aldehyde | 1,3,5-Triarylpyrrolidin-2-one nih.gov |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Protected Amine with α,β-Unsaturated Thioester | Spirocyclic Pyrrolidine whiterose.ac.uk |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition/Cyclization | 1,3-Cycloalkanedione, α,β-Unsaturated Aldehyde | Dihydropyrans au.dk |

Enantioselective Michael Addition Reactions

Organocatalytic asymmetric Michael addition reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of pyrrolidine synthesis, this strategy often involves the conjugate addition of a nucleophile to an activated alkene, catalyzed by a chiral secondary amine, typically a pyrrolidine derivative. This approach leverages the formation of a transient enamine or iminium ion intermediate to control the stereochemical outcome of the reaction.

A prominent application is the Michael addition of aldehydes or ketones to nitroalkenes. nih.govcapes.gov.br This reaction is of particular interest because the resulting γ-nitro carbonyl compounds are versatile intermediates that can be readily converted into γ-amino acids and other valuable pyrrolidine precursors. nih.gov The process is often catalyzed by a chiral pyrrolidine catalyst in conjunction with an acidic co-catalyst. nih.gov The chiral amine activates the carbonyl compound by forming an enamine, which then attacks the nitroalkene Michael acceptor. The co-catalyst can accelerate the reaction and enhance stereoselectivity. beilstein-journals.org

Research has shown that pairing a chiral pyrrolidine catalyst with a specific acidic co-catalyst can lead to high yields and excellent enantioselectivity. For instance, the combination of a diarylprolinol silyl ether catalyst with an acid additive like 3-nitrobenzoic acid has proven effective for the Michael addition of aldehydes to nitroethylene, providing adducts with high enantiomeric excess (>95% ee). nih.gov The choice of solvent and temperature are also critical parameters; reactions run at lower temperatures often result in improved stereoselectivity. beilstein-journals.org The steric environment created by substituents on the pyrrolidine catalyst plays a crucial role in directing the facial selectivity of the addition. beilstein-journals.org

Table 1: Organocatalytic Michael Addition for Pyrrolidine Precursors

| Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (% ee, syn) | Reference |

|---|---|---|---|---|---|---|

| n-Pentanal | Pyrrolidine A (2 mol%) + 3-Nitrobenzoic acid (5 mol%) | Not Specified | 96 | Not Applicable | >95 | nih.gov |

| 3-Phenylpropionaldehyde | OC4 (10 mol%) | Methylcyclohexane | 87 | 92:8 | 85 | beilstein-journals.org |

| 3-Phenylpropionaldehyde | OC7 (10 mol%) | Methylcyclohexane | 90 | 92:8 | 83 | beilstein-journals.org |

| Propanal | Pyrrolidine Sulfonamide 1 (20 mol%) | Toluene | 94 | 95:5 | 96 | capes.gov.br |

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines

A novel and efficient strategy for the asymmetric synthesis of substituted pyrrolidines is the "clip-cycle" procedure. acs.orgwhiterose.ac.uknih.gov This methodology is particularly effective for creating 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are increasingly important structures in drug discovery. acs.orgnih.govacs.org The process involves two key steps: first, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. acs.orgwhiterose.ac.uk This creates an activated alkene with a pendant nucleophile.

In the second step, the generated intermediate undergoes an enantioselective intramolecular aza-Michael cyclization, which is catalyzed by a chiral phosphoric acid (CPA). acs.orgwhiterose.ac.uk This cyclization forges the pyrrolidine ring with high levels of stereocontrol. The thioester group was found to be a superior activating group compared to ketones or oxoesters for the asymmetric cyclization. acs.orgnih.gov The methodology tolerates a wide range of substituents at both the 2- and 3-positions of the pyrrolidine ring, consistently delivering products with high enantioselectivities. acs.orgnih.gov Density functional theory (DFT) studies have supported the aza-Michael cyclization as the rate- and stereochemistry-determining step. acs.orgnih.gov This method was successfully applied to the catalytic asymmetric total synthesis of N-methylpyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. acs.orgwhiterose.ac.uk

Table 2: Asymmetric 'Clip-Cycle' Synthesis of 3,3-Disubstituted Pyrrolidines

| Substrate Substituent (R) | Catalyst | Yield (%) | enantiomeric ratio (er) | Reference |

|---|---|---|---|---|

| Ph | (R)-TRIP | 79 | 97:3 | acs.org |

| 4-F-C6H4 | (R)-TRIP | 82 | 97:3 | acs.org |

| 4-MeO-C6H4 | (R)-TRIP | 82 | 97:3 | acs.org |

| 2-Naphthyl | (R)-TRIP | 76 | 97:3 | acs.org |

| Bn | (R)-TiPSY | 62 | 92:8 | acs.org |

Metal-Catalyzed Asymmetric Amination and Cyclization

Metal-catalyzed reactions provide a direct and atom-economical route to pyrrolidines through intramolecular C-H amination or hydroamination. These methods typically involve a transition metal catalyst that facilitates the formation of a nitrogen-centered radical or a metal-nitrenoid species, which then undergoes cyclization by inserting into a C-H bond or adding across an alkene.

One notable method is the diastereoselective C-H bond amination of aliphatic azides to synthesize disubstituted pyrrolidines, mediated by an iron dipyrrinato complex. thieme-connect.com This approach provides access to syn-2,5-disubstituted pyrrolidines in good yields and with high diastereoselectivity. thieme-connect.com Theoretical studies suggest the reaction proceeds via a hydrogen atom abstraction mechanism. thieme-connect.com Copper catalysis has also been employed for the intramolecular amination of unactivated C(sp³)-H bonds under mild conditions, affording pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org

In addition to C-H amination, enantioselective intramolecular hydroamination of allenes catalyzed by gold(I) complexes has been shown to be effective for forming vinyl pyrrolidines with high enantiomeric excess. organic-chemistry.org More recently, rhodium-catalyzed C(sp³)-H amination has been developed, involving a nitrene insertion into a hydrocarbon, followed by a diastereoselective cyclization to yield disubstituted pyrrolidines. rsc.org These metal-catalyzed strategies offer powerful pathways to complex pyrrolidine structures from relatively simple linear precursors.

Table 3: Metal-Catalyzed Synthesis of Substituted Pyrrolidines

| Method | Catalyst | Substrate Type | Product Type | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| Diastereoselective C–H Bond Amination | Iron dipyrrinato complex | Aliphatic Azides | syn-2,5-disubstituted pyrrolidines | Moderate to good yields, high dr | thieme-connect.com |

| Intramolecular Hydroamination | Phosphinegold(I)-bis-p-nitrobenzoate | Allenes | Vinyl Pyrrolidines | High ee | organic-chemistry.org |

| Intramolecular C(sp³)–H Amination | Copper complex | Carbamates | Pyrrolidines | Good yields | organic-chemistry.org |

| C(sp³)–H Amination / Cyclization | Rhodium complex / Silver mediate | Chiral Sulfamates | Disubstituted Pyrrolidines | High diastereocontrol | rsc.org |

Enantioselective Carbon-Carbon Bond Forming Reactions Involving Pyrrolidine-Based Species

The construction of the pyrrolidine ring can be achieved with high stereocontrol through enantioselective carbon-carbon bond-forming reactions, most notably via catalytic asymmetric [3+2] cycloadditions. This strategy involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene), directly assembling the five-membered pyrrolidine ring.

Copper(I) and silver(I) complexes with chiral ligands have emerged as highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mdpi.com For example, the reaction between azomethine ylides and electron-deficient alkenes, such as β-trifluoromethyl β,β-disubstituted enones, can be catalyzed by a copper(I) complex derived from a chiral sulfinamide monophosphine (Ming-Phos). researchgate.net This method provides access to highly substituted pyrrolidines containing a challenging trifluoromethylated, all-carbon quaternary stereocenter in good yields and with excellent diastereo- and enantioselectivity. researchgate.net

By carefully selecting the metal (copper or silver) and the chiral ligand, chemists can control the stereochemical outcome to favor either exo or endo products, leading to total control over the newly formed stereocenters. mdpi.com This approach is scalable and tolerates a broad range of functional groups, making it a highly attractive and versatile method for synthesizing complex, poly-substituted pyrrolidine derivatives. researchgate.net

Table 4: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipolarophile | Ylide Precursor | Catalyst System | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|

| β-Trifluoromethyl β,β-disubstituted enone | Azomethine ylide | Cu(I) / Ming-Phos | up to 98 | >20:1 | up to 98 | researchgate.net |

| Phenylmaleimide | Isocyanoacetate | Au(I) / (R)-DTBM-segphos | High | High | High | rsc.org |

| Various Alkenes | Azomethine ylide | Cu(I) / (R)-DTBM-Segphos | High | High (exo) | Excellent | mdpi.com |

| Various Alkenes | Azomethine ylide | Ag(I) / (R)-Fesuphos | High | High (endo) | Excellent | mdpi.com |

Mechanistic Elucidation of Reactions Involving Pyrrolidin 2 Amine and Pyrrolidine Based Amine Catalysis

Reaction Mechanism Studies of Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring can be achieved through various reaction pathways, each with its own distinct mechanism. Understanding these mechanisms allows for greater control over the reaction outcomes, including stereoselectivity and regioselectivity.

Pathways Involving 3-Pyrroline-2-one (B142641) and Aliphatic Amines

The reaction between 3-pyrroline-2-one derivatives and aliphatic amines provides a pathway to 1,4,5-trisubstituted pyrrolidine-2,3-diones. researchgate.netbeilstein-journals.orgresearchgate.net These products are known to exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. researchgate.netbeilstein-journals.orgresearchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction mechanism. researchgate.netbeilstein-journals.orgresearchgate.net These studies propose that the reaction proceeds via the nucleophilic attack of the aliphatic amine on the 3-pyrroline-2-one ring. benchchem.com The calculations suggest that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the major product. researchgate.netbeilstein-journals.orgresearchgate.net The potential energy surface (PES) indicates that the main product is formed through the pathway with the lowest activation energy (ΔG#), both in the gas phase and in an ethanol (B145695) solvent model. researchgate.netbeilstein-journals.orgresearchgate.net

The reaction conditions, particularly the solvent, have a notable impact on the reaction efficiency. For instance, conducting the reaction in ethanol leads to significantly higher yields compared to glacial acetic acid. beilstein-journals.orgbenchchem.com This is attributed to ethanol's ability to stabilize the transition states and intermediates through hydrogen bonding, thereby accelerating the nucleophilic attack and minimizing side reactions. benchchem.com

Table 1: Reaction Conditions and Yields for Pyrrolidine-2,3-dione Synthesis

| Reactants | Solvent | Conditions | Yield | Reference |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and 4-methoxybenzylamine | Glacial Acetic Acid | Heating | 36% | beilstein-journals.org |

| 4-acetyl-3-hydroxy-3-pyrrolin-2-ones and aliphatic amines | Ethanol | 80 °C, 5 h | Improved yields (~20-30% higher than in acetic acid) | researchgate.netbenchchem.com |

Cycloaddition and Cycloreversion Mechanisms

Cycloaddition reactions represent a powerful strategy for the synthesis of the pyrrolidine core. The 1,3-dipolar cycloaddition of azomethine ylides is a particularly effective method for constructing five-membered heterocyclic compounds. researchgate.netmdpi.com These reactions can be initiated through various means, including the in situ generation of azomethine ylides from the decarboxylation of glycine-derived oxazolidine-5-ones. mdpi.com

A tandem [2+2] cycloaddition–cycloreversion mechanism has also been reported in the reaction of N-phenyl triphenylphosphine (B44618) with 4-cyano-pyrrolidin-3-ones. ekb.eg This sequence leads to the formation of an oxazaphosphazetidine intermediate, which subsequently collapses to an imine that tautomerizes to the corresponding enamine. ekb.eg

Furthermore, spiro[oxindole-3,2′-pyrrolidine]s can be synthesized with high diastereo- and enantioselectivity through an organocatalytic 1,3-dipolar cycloaddition that proceeds via the cycloreversion of isatinimine homodimer precursors. researchgate.net

Oxidative Cyclization Pathways (e.g., Copper(II) Promoted Carboamination)

Copper(II)-promoted intramolecular carboamination of unactivated alkenes is a versatile method for synthesizing N-functionalized pyrrolidines. nih.govnih.gov This oxidative cyclization is efficient for both aromatic and aliphatic γ-alkenyl N-arylsulfonamides. nih.govnih.gov The reaction's efficiency can be enhanced by using more soluble copper(II) carboxylate salts, such as copper(II) neodecanoate, and by employing microwave heating to reduce reaction times. nih.gov

Mechanistic studies support a pathway involving an initial intramolecular syn-aminocupration to form the N-C bond. nih.gov This is followed by the intramolecular addition of a primary carbon radical to an aromatic ring to form the C-C bond. nih.gov In the case of aminooxygenation reactions, a similar mechanism is proposed, where the initial syn-aminocupration generates an organocopper(II) species that undergoes homolysis to form a carbon radical, which is then trapped by a radical species like TEMPO. acs.org This pathway accounts for the high cis-stereoselectivity observed in the formation of 2,5-disubstituted pyrrolidines. nih.govacs.org

Table 2: Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines

| Substrate | Conditions | Diastereoselectivity (cis:trans) | Yield | Reference |

| Enantiomerically enriched N-tosylaziridines and allylmagnesium bromide derived substrates | Cu(II) neodecanoate, oil bath heating (170–200 °C, 72 h) or microwave irradiation (210 °C, 3 h) | >20:1 | 31-51% | nih.gov |

| α-Substituted 4-pentenyl sulfonamides | Cu(EH)₂, TEMPO, Cs₂CO₃, xylenes, 130 °C, 24 h | >20:1 | 76-97% | acs.org |

Mechanisms of Redox-Neutral Aromatization

The redox-neutral aromatization of pyrrolidines to form pyrroles can occur through condensation with aldehydes, often facilitated by carboxylic acids. nih.govnih.gov This transformation does not require an external oxidant and produces water as the only byproduct. nih.gov

Experimental and computational studies have provided detailed insights into the mechanism of pyrrole (B145914) formation from pyrrolidine and aldehydes. nih.govnih.gov The reaction is believed to proceed through several key intermediates, including enamines and various azomethine ylides. nih.gov The uncatalyzed reaction is thought to begin with the formation of a hemiaminal, which then converts to an azomethine ylide and subsequently to an enamine intermediate. nih.gov Carboxylic acids are proposed to facilitate this process through the formation of acetylated N,O-acetals and a series of addition/elimination steps. nih.gov

A redox-neutral α-C–H arylation of pyrrolidine has also been developed using a quinone monoacetal as the oxidizing agent. rsc.org The proposed mechanism involves the formation of an iminium ion, which is then converted to a different iminium ion driven by aromatization, where the α-hydrogen is abstracted by a base. rsc.org This intermediate can then be trapped by a nucleophile to yield the α-aryl-substituted pyrrolidine. rsc.org

Photoinduced Organocatalyzed Cyclization Mechanisms

Visible-light-mediated photocatalysis offers a green and efficient route for pyrrolidine synthesis. One such method involves the photoinduced organocatalyzed three-component cyclization of styrene, α-bromoalkyl esters, and primary amines to form pyrrolidin-2-ones. rsc.org This reaction proceeds under mild, metal-free conditions. rsc.org Control experiments suggest a plausible reaction mechanism for this transformation. rsc.org

Another photoinduced method involves the formation of nonstabilized azomethine ylides catalyzed by eosin (B541160) Y under green light irradiation. acs.org The resulting 1,3-dipole can be trapped by various dipolarophiles to produce pyrrolidine scaffolds. acs.org Mechanistic investigations have revealed a catalytic redox cycle involving eosin Y. acs.org

Catalytic Mechanisms in Aminocatalysis

Pyrrolidine and its derivatives are highly effective organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. researchgate.netacs.orgcsic.esmdpi.commdpi.com

In enamine catalysis , the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. researchgate.netmdpi.com This enamine can then react with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. mdpi.com

In iminium catalysis , the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. researchgate.net This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack at the β-position. rsc.org

The dual activation capability is a key feature of many pyrrolidine-based catalysts. For example, chiral proline-derived squaramide organocatalysts can activate substrates through hydrogen bonding via the squaramide moiety, while the pyrrolidine unit forms an enamine to activate carbonyl compounds. researchgate.net This bifunctional activation allows for high levels of stereocontrol in asymmetric reactions. researchgate.net

The efficiency of these catalytic cycles can be influenced by the catalyst structure and the reaction environment. For instance, immobilizing pyrrolidine groups on a swellable polymer resin has been shown to create effective heterogeneous catalysts for aldol (B89426) condensations in aqueous media. mdpi.com The accessibility of the catalytic sites, influenced by factors like the polymer support's swelling, is crucial for performance. csic.esmdpi.com

Computational and Theoretical Investigations of Pyrrolidin 2 Amine Systems

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions. By computing the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.

Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of organic reactions, including those involving pyrrolidine (B122466) systems. nih.gov DFT is used to calculate the electronic structure of molecules to determine their energies and properties. researchgate.net A key application is the generation of potential energy surfaces (PES), which map the energy of a system as a function of its geometry.

In the context of pyrrolidine-catalyzed reactions, DFT calculations, often using functionals like M06-2X or B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to locate and characterize critical points on the PES. acs.orgnih.gov This includes the geometries and energies of reactants, intermediates, and products, as well as the transition states that connect them. For instance, in the formation of iminium ions from the reaction of a pyrrolidine derivative with a carbonyl compound, DFT can model the entire reaction coordinate. nih.govacs.org The calculations can identify the transition state structure for the C-N bond formation and subsequent dehydration, providing activation energy barriers for each step. pku.edu.cn Studies have shown that for complex cycloaddition reactions, DFT is essential for mapping out multiple possible pathways and identifying the most energetically favorable route. pku.edu.cn The accuracy of these potential energy surfaces is crucial, as even small errors can lead to incorrect predictions about reaction outcomes. osti.gov

Computational chemistry offers a robust framework for predicting whether a reaction will be under kinetic or thermodynamic control. This determination relies on the calculated energies of the transition states and the final products.

Kinetic Control: A reaction is kinetically controlled if its product distribution is determined by the relative rates of competing pathways. The product that forms fastest, i.e., via the pathway with the lowest activation free energy (ΔG‡), will be the major product. DFT calculations can precisely compute the activation free energies for different potential pathways. pku.edu.cn For example, in Michael additions involving pyrrolidine enamines, it was initially proposed that selectivity arose from thermodynamic control. ethz.ch However, detailed computational studies revealed that the energy differences between enamine conformers were too small to account for the observed selectivity, suggesting that kinetic factors in the elementary steps of the addition are more critical. ethz.ch

Thermodynamic Control: A reaction is under thermodynamic control if the product ratio reflects the relative thermodynamic stability of the products. The most stable product, having the lowest Gibbs free energy (ΔG), will predominate, assuming the reaction conditions allow for equilibration. pku.edu.cn Computational models can predict product stability by calculating the energies for exchange equilibria. acs.orgnih.gov For instance, in the intramolecular [2+2] cycloadditions of ene-keteniminium ions, theoretical studies showed that different substitution patterns could switch the reaction from being kinetically controlled to thermodynamically controlled, leading to different cycloadducts. pku.edu.cn

By comparing the calculated activation barriers and product energies, researchers can predict the reaction outcome under different conditions.

Pyrrolidin-2-amine and its derivatives are frequently used as organocatalysts, where they react with carbonyl compounds to form key intermediates like enamines and iminium ions. The stability of these iminium ions is critical to the efficiency and outcome of the catalytic cycle. nih.gov

Computational studies, primarily using the M06-2X/6-311+G(d,p) DFT method, have been conducted to systematically evaluate the stability of a wide range of pyrrolidine-derived iminium ions. acs.orgacs.org This is often achieved by calculating the energies of isodesmic exchange equilibria, where the pyrrolidine moiety is transferred between two different carbonyl compounds. nih.gov

R¹–CH=O + [R²–CH=N⁺(pyrrolidine)] ⇌ [R¹–CH=N⁺(pyrrolidine)] + R²–CH=O

The calculated energy change (ΔE or ΔG) for this equilibrium provides a quantitative measure of the relative stability of the two iminium ions. A negative ΔE indicates that the iminium ion on the right (from R¹–CH=O) is more stable than the one on the left. researchgate.net These calculations have established a stability scale for iminium ions derived from various aldehydes and ketones. researchgate.net

Key findings from these studies include:

Conjugation Effect : Increased conjugation in the carbonyl compound leads to greater stabilization of the corresponding iminium ion. An additional double bond can stabilize an iminium ion by approximately 3.5 kcal/mol. acs.orgnih.gov

Solvent Effects : The polarity of the solvent significantly impacts the relative energies. The energy differences are more pronounced in the gas phase compared to polar solvents like water or DMF. acs.org

Catalytic Relevance : This relative stability is crucial for catalytic cycles, such as Michael additions. For a reaction to proceed to completion, the iminium ion of the starting material must be formed, but the iminium ion of the product must be less stable (more prone to hydrolysis) to allow for catalyst turnover. acs.orgnih.gov

The table below presents selected computational data on the relative stability of pyrrolidine-derived iminium ions, using propenal as a reference.

| Carbonyl Compound | ΔE (kcal/mol, Gas Phase) | Relative Stability of Iminium Ion |

| 3-Phenylpropenal (Cinnamaldehyde) | -1.1 | More Stable |

| Propenal (Acrolein) | 0.0 | Reference |

| Cyclohexanone | 7.9 | Less Stable |

| Propanal | 10.1 | Less Stable |

| Acetone | 12.3 | Less Stable |

| Data sourced from DFT calculations at the M06-2X/6-311+G(d,p) level. researchgate.net |

Molecular Modeling for Structural and Conformational Studies

Molecular modeling techniques are essential for exploring the three-dimensional structures of molecules and their dynamic behavior, which govern their interactions and reactivity.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its receptor. mdpi.com While many applications focus on drug-receptor binding in a biological context, the principles are directly applicable to catalytic systems where a this compound-derived catalyst (the ligand) interacts with a substrate (the receptor). nih.govjscimedcentral.com

In a catalytic context, MD simulations can:

Explore Binding Poses : Identify how a substrate or a co-catalyst binds to the catalytic site of a complex formed from this compound. researchgate.net

Assess Complex Stability : Determine the stability of the catalyst-substrate complex by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. mdpi.com

Characterize Key Interactions : Uncover the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the transition state, which is crucial for understanding the source of catalytic activity and enantioselectivity. nih.gov

Simulate Dynamic Behavior : Track the conformational changes of the catalyst and substrate throughout the binding process and subsequent reaction, revealing how flexibility influences the catalytic event. mdpi.compdbj.org

For example, MD simulations of pyrrolidinone derivatives binding to acetylcholinesterase have shown how specific interactions contribute to the stability of the ligand-receptor complex, insights that are transferable to understanding how a pyrrolidine-based catalyst might bind its substrate. researchgate.net The simulations can reveal long-lasting molecular interactions that are critical for function but might be missed by static docking methods. mdpi.com

The specific three-dimensional shape (conformation) of a this compound catalyst is a key determinant of its reactivity and selectivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. ethz.ch

Molecular modeling is used to perform systematic conformational searches. For pyrrolidine enamines, for instance, computational studies have explored the relative stabilities of different conformers, such as s-cis and s-trans isomers, and the puckering of the pyrrolidine ring itself (e.g., "up" vs. "down" conformations). ethz.ch These studies have shown that for many pyrrolidine-derived enamines, several conformers can be close in energy, meaning that the catalyst is a flexible system rather than a single rigid structure. ethz.ch

The analysis of intermolecular interactions is also critical. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify the non-covalent interactions that stabilize a molecular crystal or a catalyst-substrate complex. mdpi.com Key interactions involving pyrrolidine systems include:

Hydrogen Bonds : The amine group of this compound can act as both a hydrogen bond donor and acceptor.

C–H···π Interactions : These weak interactions can play a significant role in the stability of complexes, especially when aromatic rings are present in the substrate or catalyst. mdpi.com

Hydrophobic Interactions : These are often the main driving force for the binding of nonpolar substrates. mdpi.com

Understanding these subtle structural features and interactions through molecular modeling is vital for the rational design of new and improved this compound-based catalysts.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic characteristics of this compound systems. Key aspects of this analysis include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. marquette.edubeilstein-journals.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. marquette.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

These calculations are instrumental in predicting the reactivity of different pyrrolidine-based organocatalysts. A smaller HOMO-LUMO gap generally correlates with higher reactivity. This information is vital for the rational design of new catalysts with enhanced activity.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6-311++G(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the application of FMO theory. Data for the parent this compound is not explicitly available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule, typically using a color spectrum. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to intermediate potentials. irjweb.com

MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the mechanisms of organocatalysis. For pyrrolidine-based catalysts, the MEP map can identify the nucleophilic nitrogen atom of the amine and any electrophilic sites, providing a visual representation of the molecule's reactive centers. thaiscience.infomdpi.com

For example, in a study of imidazo[4,5-b]pyridine derivatives, MEP maps were calculated to identify reactive sites. mdpi.com Similarly, MEP analysis of various aniline (B41778) derivatives has shown how different substituents affect the electrostatic potential distribution and, consequently, the reactivity of the molecules. thaiscience.info While a specific MEP map for this compound is not provided in the searched literature, the principles remain the same. The lone pair of electrons on the nitrogen atom of the amino group would be expected to create a region of negative electrostatic potential, making it a primary site for interaction with electrophiles.

Theoretical Prediction of Stereoselectivity in Asymmetric Transformations

Pyrrolidine-based structures, most notably proline and its derivatives, are highly effective organocatalysts for a wide range of asymmetric transformations. mdpi.comnih.gov Computational chemistry, particularly DFT, has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of these reactions. nih.govresearchgate.net

The stereoselectivity of these reactions is determined by the relative energies of the transition states leading to the different stereoisomeric products. researchgate.net By modeling these transition states, chemists can understand the key interactions that favor the formation of one stereoisomer over another. These interactions often involve hydrogen bonding between the catalyst and the substrates, as well as steric hindrance that directs the approach of the reactants. mdpi.comacs.org

For instance, in proline-catalyzed aldol (B89426) reactions, DFT calculations have shown that the stereochemical outcome is governed by the formation of a specific enamine intermediate and its subsequent reaction with the aldehyde. nih.gov The carboxylic acid group of proline plays a crucial role in activating the aldehyde through hydrogen bonding and controlling the facial selectivity of the attack. nih.gov Computational models have been developed to predict the enantioselectivity and diastereoselectivity of these reactions with a high degree of accuracy. acs.org

Similarly, in Michael additions catalyzed by pyrrolidine-based organocatalysts, DFT calculations have been used to elucidate the mechanism and the origin of stereoselectivity. jmaterenvironsci.com These studies have highlighted the importance of a dual activation mode, where the pyrrolidine moiety activates the carbonyl compound by forming an enamine, and another functional group on the catalyst (e.g., a urea (B33335) or thiourea) activates the nitroalkene via hydrogen bonding. beilstein-journals.org

While specific computational studies on the stereoselectivity of reactions catalyzed by the parent this compound are scarce, the extensive research on proline and other pyrrolidine derivatives provides a robust framework for such investigations. mdpi.comnih.gov These theoretical models can be applied to predict how the electronic and steric properties of this compound would influence the stereochemical course of asymmetric transformations.

Applications of Pyrrolidin 2 Amine and Its Derivatives in Catalysis and Chemical Synthesis

Pyrrolidin-2-amine as a Fundamental Organocatalyst Scaffold

The this compound framework is central to the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The secondary amine within the pyrrolidine (B122466) ring is capable of forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, facilitating a wide range of asymmetric transformations. unibo.itnih.gov

The discovery that L-proline can catalyze intermolecular aldol (B89426) reactions with significant enantioselectivities marked a pivotal moment in organocatalysis. unibo.it This led to the development of a vast array of chiral organocatalysts derived from the pyrrolidine scaffold. These catalysts often feature modifications to the pyrrolidine ring to enhance their catalytic activity and selectivity. unibo.itmdpi.com

Substituents at the C-2 position of the pyrrolidine ring can influence the catalyst's basicity, while modifications at the C-4 position affect the ring's puckering and, consequently, the steric environment around the active site. nih.gov Prolinamides, for instance, are a successful class of organocatalysts that retain the fundamental mode of action of proline but offer improved properties due to the amide sidechain. mdpi.com Researchers have synthesized various prolinamide-based organocatalysts, including those derived from tartaric and glyceric acids, and have applied them in asymmetric aldol reactions. mdpi.com

Another strategy involves the creation of bifunctional organocatalysts that incorporate an additional functional group capable of interacting with the substrates. For example, pyrrolidinyl-camphor-containing bifunctional organocatalysts were designed to activate both the nucleophilic and electrophilic partners synergistically through enamine formation and hydrogen bonding. nih.gov Similarly, chiral proline-derived squaramide and thiosquaramide organocatalysts utilize the squaramide moiety for hydrogen bonding-based activation and stereocontrol. researchgate.net

The development of these sophisticated catalysts has expanded the scope of organocatalysis, enabling the synthesis of complex molecules with high levels of stereocontrol.

Table 1: Examples of Chiral Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Key Structural Feature | Application Example | Reference |

|---|---|---|---|

| Prolinamides | Amide group at the C-2 position | Asymmetric direct aldol reaction | mdpi.com |

| Pyrrolidinyl-camphor derivatives | Rigid bicyclic camphor (B46023) moiety | α-functionalization of aldehydes and ketones | nih.gov |

| Proline-derived squaramides | Squaramide moiety for H-bonding | Asymmetric Diels-Alder reactions | researchgate.net |

Pyrrolidine-based organocatalysts are extensively used in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.netmdpi.com The aldol reaction, which forms a new carbon-carbon bond and creates a β-hydroxy carbonyl moiety, is a classic example where proline and its derivatives have proven highly effective. researchgate.netscirp.org These catalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes, yielding products with high diastereo- and enantioselectivities. scirp.orgscilit.com

The Michael addition is another key carbon-carbon bond-forming reaction catalyzed by pyrrolidine derivatives. scirp.org For example, prolinamide organocatalysts have been successfully employed in the Michael addition of aldehydes to nitroolefins. mdpi.com The catalytic cycle typically involves the formation of an enamine intermediate from the aldehyde and the pyrrolidine catalyst, which then adds to the electrophilic nitroolefin.

Furthermore, pyrrolidine-based catalysts have been instrumental in asymmetric 1,3-dipolar cycloaddition reactions, providing access to highly substituted pyrrolidine derivatives. researchgate.net These reactions often involve the generation of an azomethine ylide from an imine, which then undergoes a cycloaddition with a dipolarophile. researchgate.net Chiral silver or copper amides have also been developed as highly reactive catalysts for asymmetric [3+2] cycloadditions, demonstrating high efficiency even at very low catalyst loadings. beilstein-journals.org

Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions Catalyzed by Pyrrolidine Derivatives

| Reaction Type | Catalyst Example | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Aldol Reaction | L-proline | Ketones and aldehydes | β-hydroxy carbonyls | researchgate.net |

| Michael Addition | D-prolinamides | Aldehydes and β-nitroalkenes | γ-nitro carbonyls | mdpi.comnih.gov |

| [3+2] Cycloaddition | Chiral copper amide | Schiff bases and olefins | Substituted pyrrolidines | beilstein-journals.org |

Synergistic catalysis, where two or more distinct catalysts work together to promote a reaction, has emerged as a powerful strategy in organic synthesis. rsc.org Pyrrolidine derivatives have been effectively used in synergistic catalytic systems, often in combination with metal catalysts. mdpi.com This approach allows for the simultaneous activation of both the nucleophilic and electrophilic components of a reaction, leading to enhanced reactivity and selectivity. rsc.org

For instance, the combination of a palladium catalyst and a phosphoric acid has been shown to effectively catalyze the (3+2) cycloaddition reaction between vinylcyclopropanes and imines, yielding polysubstituted pyrrolidines. mdpi.com In this system, the palladium catalyst activates the vinylcyclopropane, while the phosphoric acid activates the imine.

Another example involves the dual cooperative catalysis of a gold(I) complex and a secondary amine for the intramolecular α-allylic alkylation of aldehydes, leading to the formation of chiral pyrrolidine derivatives. chim.it Similarly, a combination of a copper salt and a primary amine has been used for the cyclization of α-branched formyl alkynes to produce pyrrolidines. chim.it These synergistic approaches have expanded the utility of pyrrolidine-based catalysis to a broader range of substrates and transformations.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical. tandfonline.com Pyrrolidine derivatives have found significant application as catalysts and reactants in various MCRs. mdpi.combeilstein-journals.org

In the synthesis of highly functionalized pyridines, for example, a catalyst-free Hantzsch MCR has been developed using benzaldehyde, an amine such as pyrrolidine, and malononitrile. mdpi.com Pyrrolidine has also been utilized in the Mannich reaction, a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton. mdpi.combeilstein-journals.org

Furthermore, L-proline has been shown to be an effective catalyst in the Hantzsch synthesis of 2,6-diamino-pyran-3,5-dicarbonitriles. mdpi.com The use of (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine in combination with trifluoroacetic acid has been explored as a catalytic system for the synthesis of complex sugar-derived structures. beilstein-journals.org These examples highlight the versatility of the this compound scaffold in facilitating complex molecular constructions through multi-component strategies.

This compound as a Versatile Chiral Building Block in Complex Molecule Synthesis

Beyond its role in catalysis, the chiral pyrrolidine scaffold is a valuable building block in the synthesis of complex, biologically active molecules. sigmaaldrich.com Its inherent chirality and functional handles make it an ideal starting material for the construction of diverse molecular architectures. nih.govresearchgate.netacs.org

The pyrrolidine ring serves as a key precursor for the synthesis of a variety of polycyclic nitrogen-containing compounds. unilag.edu.ngbeilstein-journals.org These structures are prevalent in natural products and pharmaceuticals. acs.orgacs.org

One synthetic strategy involves the condensation of pyrrolidine-2-carboxylic acid (proline) with nitroaromatic compounds, followed by reductive cyclization to form tricyclic quinoxalinones. unilag.edu.ng For example, the reaction of L-proline with 1-fluoro-2-nitrobenzene, followed by methylation and catalytic hydrogen transfer reduction, yields 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one. unilag.edu.ng A similar approach using 3-chloro-2-nitropyridine (B1348776) leads to the formation of the corresponding 6-aza-analogue. unilag.edu.ng

The pyrolysis of proline, particularly in the presence of glucose, has been investigated as a route to nitrogen-containing polycyclic aromatic compounds (N-PACs). researchgate.net These studies provide insights into the formation of complex heterocyclic systems under thermal conditions. The pyrrolidine scaffold's reactivity and inherent stereochemistry make it a powerful tool for the stereocontrolled synthesis of intricate polycyclic structures.

Synthesis of Enantiomerically Pure Intermediates for Advanced Chemical Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and materials science. Pyrrolidine derivatives are crucial as optically active intermediates for the preparation of pharmaceutically active ingredients. google.com For instance, the (S) configuration of 2-(aminomethyl)-1-ethyl-pyrrolidine is a key intermediate required for Levosulpiride, a medicament, as well as for enantiomerically pure forms of similar drugs like Sultopride and Amilsulpiride. google.com

A highly efficient method for the enantiomeric resolution of 1-substituted 2-(aminomethyl)pyrrolidines involves amidation in the presence of lipases. google.com This enzymatic process can yield the desired (S) enantiomer with an enantioselectivity higher than 95%, and often exceeding 99%. google.com The process utilizes the reaction of a racemic amine with benzyl (B1604629) acetate (B1210297) in the presence of a lipase, such as from Pseudomonas cepacia, to produce the corresponding (R)-amide, leaving the desired (S)-amine unreacted and ready for isolation. google.com

Beyond enzymatic resolution, various asymmetric synthesis strategies are employed to create chiral pyrrolidine derivatives. These methods include:

Asymmetric [3+2] cycloaddition reactions of azomethine ylides, which provide efficient access to highly substituted pyrrolidines with excellent control over stereochemistry (enantiomeric excesses up to >99%). researchgate.netbeilstein-journals.org

Intramolecular cyclization of functionalized acyclic precursors. For example, enantiomerically pure δ-benzylproline has been synthesized starting from L-phenylalanine, involving the construction of the pyrrolidine ring through intramolecular cyclization. rsc.org

Reductive amination of bio-derived levulinic acid , which can yield chiral 5-methylpyrrolidin-2-one (B85660) with high enantioselectivity (99% ee). mdpi.com

Intramolecular diamination of alkenes catalyzed by copper(I) can produce 2-aminomethyl pyrrolidines in good yields and enantioselectivities. rsc.org

These enantiomerically pure pyrrolidine intermediates are valuable building blocks for creating complex molecular architectures, including bioactive compounds and novel organocatalysts. researchgate.netmdpi.comnih.gov

Table 1: Methods for Synthesizing Enantiomerically Pure Pyrrolidine Intermediates

| Method | Key Reagents/Catalysts | Product Example | Enantioselectivity/Yield | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., Pseudomonas cepacia), Benzyl Acetate | (S)-2-(Aminomethyl)-1-ethyl-pyrrolidine | >99% ee | google.com |

| Asymmetric [3+2] Cycloaddition | Copper(I) catalyst, Chiral sulfinamide monophosphines | Highly substituted pyrrolidines | >20:1 d.r., 98% ee | researchgate.net |

| Asymmetric Reductive Amination | Engineered enzyme, Ammonium formate | (S)-5-methylpyrrolidin-2-one | 99% ee | mdpi.com |

| Intramolecular Cyclization | L-phenylalanine derived precursor | δ-substituted L-proline analogue | 43% overall yield | rsc.org |

| Intramolecular Diamination | Copper(I)-Phbox catalyst, MnO₂/KMnO₄ oxidant | 2-Aminomethyl pyrrolidines | Good yields and enantioselectivities | rsc.org |

Platform for Functionalized Chemical Entities

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile platform for the development of functionalized chemical entities. mdpi.comcsic.es Its structural diversity and importance in natural products and pharmaceuticals have driven the creation of numerous synthetic methods for its construction with precise control over stereochemistry and functional groups. csic.es

Pyrrolidine-containing molecules are frequently pursued as drug candidates in clinical research. csic.es The development of methods to create polysubstituted pyrrolidin-2-ones, for instance, provides access to γ-amino acids, which can be incorporated into peptides. csic.es Furthermore, end-functionalized polymeric systems derived from pyrrolidine have been synthesized and evaluated for applications like gene therapy, demonstrating excellent biocompatibility. nih.gov

The reactivity of the pyrrolidine structure allows it to serve as a template for further chemical modification. For example, polymers functionalized with azlactone groups can act as reactive platforms. These polymers undergo efficient ring-opening reactions with nucleophiles like primary amines, enabling the straightforward introduction of chemical and biological functionality. wisc.edu This approach has been used to create:

Reactive surfaces and interfaces. wisc.edu

Functional membranes. wisc.edu

Spatially patterned chemical motifs that can influence protein adsorption or cell adhesion. wisc.edu

Similarly, a general synthetic platform has been developed for the construction of primary α-tertiary amines from primary α-branched amine starting materials, including pyrrolidine derivatives. rsc.org This method relies on the in-situ generation of reactive ketimine intermediates that can then react with various nucleophiles, showcasing the pyrrolidine core's utility in creating complex quaternary centers. rsc.org This amine-to-amine synthetic platform is scalable and has been applied to the synthesis of libraries of compounds and the functionalization of existing drug molecules. rsc.org

Role in Chemical Processes (e.g., CO2 Capture)

Pyrrolidine and its derivatives have been investigated for their potential role in industrial chemical processes, most notably in post-combustion CO₂ capture. researchgate.netresearchgate.net Amine-based solvents are a mature technology for capturing CO₂ from flue gas, and research into new amine structures aims to improve efficiency and reduce the energy penalty associated with solvent regeneration. nih.govmdpi.com

Aqueous solutions of pyrrolidine have been analyzed as an absorbent liquid phase for removing carbon dioxide. researchgate.net The reaction between CO₂ and secondary amines like pyrrolidine can proceed through a zwitterion mechanism to form a stable carbamate (B1207046). researchgate.net The stability of this carbamate and the reaction kinetics are key factors in the absorption process. researchgate.net Studies using NMR spectroscopy have been performed to analyze the species present during absorption, helping to elucidate the reaction mechanism between CO₂ and pyrrolidine. researchgate.net

Derivatives such as 1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD) have shown promise as potential solvents for CO₂ capture. ntnu.no This tertiary amine exhibits a moderate absorption rate, high absorption capacity, and a relatively low heat of absorption (-58 kJ/mole CO₂). ntnu.no Thermal degradation tests have indicated that 1-(2HE)PRLD is more stable and less corrosive than the benchmark solvent, 30 mass% monoethanolamine (MEA). nih.govntnu.no Furthermore, its oxidative degradation rate is lower than that of MEA. ntnu.no These properties make it an attractive candidate for developing more efficient and robust CO₂ capture systems.

Table 2: Properties of Pyrrolidine Derivatives in CO₂ Capture

| Compound | Type | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine | Secondary Amine | Analyzed for CO₂ absorption in aqueous solutions; mechanism involves carbamate formation. | researchgate.netresearchgate.net |

| 1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD) | Tertiary Amine | Good potential due to moderate absorption rate, high capacity, and low heat of absorption. More thermally stable and less corrosive than MEA. | nih.govntnu.no |

| 2-Piperidineethanol (2-PPE) | Sterically Hindered Secondary Amine | Studied as a promising solvent due to high cyclic capacity and fast absorption rates at high CO₂ loadings, but shows high oxidative degradation. | ntnu.no |

Emerging Research Directions and Future Outlook for Pyrrolidin 2 Amine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The synthesis of the pyrrolidine (B122466) scaffold, a core structure in numerous natural products and pharmaceuticals, is a major focus of modern organic chemistry. nih.govnih.gov Future efforts are directed at creating methodologies that are not only high-yielding but also offer exceptional control over stereochemistry, a critical factor for biological activity.

A significant area of development is the use of organocatalysis to construct highly functionalized and stereochemically complex pyrrolidine derivatives. nih.gov Domino reactions, which form multiple chemical bonds in a single operation, are particularly promising for enhancing synthetic efficiency. nih.govthieme-connect.com For instance, organocatalytic aza-Michael/aldol (B89426) domino reactions have been developed for the asymmetric synthesis of pyrrolidin-2-ones, achieving excellent diastereoselectivities (greater than 20:1) and high enantioselectivities (up to 96% ee). nih.govthieme-connect.com Similarly, domino Michael/Mannich [3+2] cycloaddition sequences, catalyzed by secondary amines, provide a rapid and scalable method for producing trifluoromethyl-substituted pyrrolidines with high yields and stereocontrol. rsc.org

Another key strategy involves the use of chiral auxiliaries and novel cycloaddition reactions. The N-tert-butanesulfinyl group has proven effective as a chiral auxiliary in [3+2] cycloaddition reactions between azomethine ylides and azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgresearchgate.net This method allows for the creation of up to four contiguous stereogenic centers with a high degree of control. acs.org Furthermore, magnesium catalysis is emerging as a powerful tool for [3+2] cyclization reactions, providing access to optically active pyrrolidines from simple starting materials like methylene (B1212753) cyclopropanes and imines. rsc.org

Researchers are also exploring innovative catalytic annulation and cyclization strategies. Iridium-catalyzed "borrowing hydrogen" annulation offers an economical route to chiral N-heterocycles, including pyrrolidines, directly from simple diols and primary amines. organic-chemistry.org Additionally, visible-light-induced photoredox catalysis is being harnessed for kinetic resolution, as demonstrated in the enantioselective E/Z isomerization of 2-styrylpyrrolidine derivatives mediated by chiral copper complexes. chinesechemsoc.org

The table below summarizes some of the advanced synthetic methods being developed.